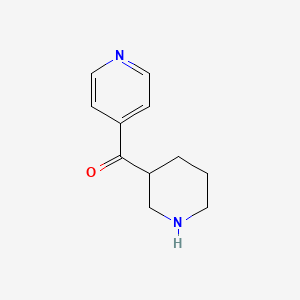

Piperidin-3-yl(pyridin-4-yl)methanone

Description

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

piperidin-3-yl(pyridin-4-yl)methanone |

InChI |

InChI=1S/C11H14N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h3-4,6-7,10,13H,1-2,5,8H2 |

InChI Key |

LOXITEAFMZOKQC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Piperidin 3 Yl Pyridin 4 Yl Methanone

Retrosynthetic Analysis and Strategic Disconnections for the Core Structure

A retrosynthetic analysis of piperidin-3-yl(pyridin-4-yl)methanone reveals several logical bond disconnections that form the basis for designing synthetic strategies. The most apparent disconnections are at the C-C bond of the carbonyl group and the C-N or C-C bonds within the piperidine (B6355638) ring.

Primary Disconnection Strategies:

Disconnection of the Carbonyl C-C Bond: This is a common and effective strategy that breaks the molecule into two key synthons: a piperidine-based nucleophile (or its precursor) and a pyridine-based electrophile (or its precursor).

Route A: This approach involves the formation of the ketone from a piperidine-3-carboxylic acid derivative and a 4-substituted pyridine (B92270). The key step would be a coupling reaction, such as the addition of an organometallic pyridine species to a piperidine-3-carbonyl derivative.

Route B: Conversely, this strategy utilizes a piperidine-based organometallic reagent and a pyridine-4-carboxylic acid derivative. This might involve the reaction of a 3-lithiated or 3-Grignard piperidine reagent with a pyridine-4-carbonyl electrophile.

Disconnection within the Piperidine Ring: This approach focuses on constructing the piperidine ring as a late-stage step in the synthesis.

Route C: This strategy involves the cyclization of an acyclic precursor already containing the pyridin-4-oyl moiety. This could be achieved through intramolecular amination or other ring-closing reactions. A key intermediate would be a substituted 5-aminopentyl ketone.

These retrosynthetic pathways provide a conceptual framework for the development of both classical and modern synthetic methodologies.

Development and Optimization of Classical Synthetic Routes

Classical synthetic methods have long been the foundation of organic synthesis and offer reliable, albeit sometimes lengthy, routes to this compound. These methods primarily focus on the formation of the carbonyl group and the construction of the piperidine ring through well-established reactions.

Amidation and Esterification Approaches for Carbonyl Formation

One of the most straightforward methods for forming the carbonyl linkage is through the reaction of a piperidine derivative with a pyridine-4-carboxylic acid derivative.

Amidation followed by Grignard Addition: A common approach involves the initial N-protection of piperidine-3-carboxylic acid, followed by conversion to an activated species like an acid chloride or an ester. This can then react with a suitable pyridine-containing nucleophile. However, a more direct approach involves the formation of an amide, for instance, by coupling N-protected piperidine-3-carboxylic acid with a primary amine, followed by the addition of a 4-pyridyl Grignard or organolithium reagent.

Weinreb Amide Approach: A more controlled method utilizes the Weinreb amide of N-protected piperidine-3-carboxylic acid. The Weinreb amide, N-methoxy-N-methylamide, is known to react with organometallic reagents to afford ketones without the common side reaction of over-addition to form a tertiary alcohol. The reaction of the Weinreb amide of a protected piperidine-3-carboxylic acid with 4-pyridylmagnesium bromide or 4-lithiopyridine (B8661376) would yield the desired ketone.

| Starting Material (Piperidine) | Starting Material (Pyridine) | Coupling Method | Key Features |

| N-Boc-piperidine-3-carboxylic acid | 4-Bromopyridine | Grignard reaction on Weinreb amide | High yielding, prevents over-addition |

| N-Cbz-piperidine-3-carbonyl chloride | 4-Lithiopyridine | Nucleophilic acyl substitution | Reactive, requires low temperatures |

Ring-Closing and Cyclization Strategies for the Piperidine Moiety

Constructing the piperidine ring as a key step offers an alternative approach to the target molecule. These methods often involve the cyclization of a linear precursor that already contains the pyridin-4-oyl group.

Intramolecular Reductive Amination: A δ-amino ketone can undergo intramolecular reductive amination to form the piperidine ring. The synthesis of the acyclic precursor, 1-(pyridin-4-yl)-5-aminopentan-1-one, would be the initial challenge. This could be approached through various multi-step sequences. Subsequent cyclization under reductive conditions (e.g., NaBH3CN, H2/Pd-C) would yield the piperidine ring.

Dieckmann Condensation: While less direct for this specific target, the Dieckmann condensation is a powerful tool for forming six-membered rings. A suitably substituted diester could be cyclized to form a β-ketoester, which could then be further manipulated to introduce the pyridine moiety.

Contemporary Synthesis Utilizing Cross-Coupling Reactions and Organometallic Chemistry

Modern synthetic methods, particularly those involving transition-metal-catalyzed cross-coupling reactions and advanced organometallic chemistry, offer more efficient and versatile routes to this compound.

Suzuki and Stille Cross-Coupling Reactions: These powerful C-C bond-forming reactions can be employed to construct the bond between the piperidine and pyridine rings. For instance, a 3-borylated or 3-stannylated N-protected piperidine derivative could be coupled with 4-halopyridine in the presence of a palladium catalyst. Subsequent oxidation of the resulting 3-(pyridin-4-yl)piperidine would be required to install the carbonyl group, which adds steps to the synthesis. A more direct approach would involve the coupling of a 3-acylpiperidine derivative.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A novel approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative. nih.govunimi.itacs.org This method allows for the enantioselective introduction of a substituent at the 3-position of a tetrahydropyridine (B1245486), which can then be reduced to the corresponding piperidine. nih.govunimi.itacs.org While not directly forming the ketone, this strategy is powerful for creating chiral 3-substituted piperidines that could be precursors.

| Coupling Partners | Catalyst/Reagents | Key Transformation |

| N-Boc-piperidine-3-boronic acid pinacol (B44631) ester & 4-iodopyridine | Pd(PPh3)4, base | Suzuki Coupling |

| 3-Triflyloxytetrahydropyridine & Pyridine-4-boronic acid | PdCl2(dppf), base | Suzuki Coupling |

| Phenyl pyridine-1(2H)-carboxylate & Pyridine-4-boronic acid | [Rh(cod)OH]2, (S)-SEGPHOS | Asymmetric Reductive Heck |

Stereoselective and Asymmetric Synthesis of Enantiopure this compound

The presence of a stereocenter at the 3-position of the piperidine ring means that this compound can exist as a pair of enantiomers. The development of stereoselective and asymmetric synthetic methods is crucial for accessing these enantiopure forms, which may exhibit different biological activities.

Chiral Auxiliary and Ligand-Controlled Methods

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. wikipedia.orgsigmaaldrich.com An achiral piperidine precursor can be attached to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction, such as the introduction of the pyridin-4-oyl group. After the desired stereocenter is established, the auxiliary can be cleaved to afford the enantiomerically enriched product. Evans oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries. wikipedia.org For instance, an N-acylated chiral auxiliary attached to the piperidine ring could direct the stereoselective addition of a 4-pyridyl nucleophile.

Asymmetric Hydrogenation of Pyridinium (B92312) Salts: A powerful and efficient method for the synthesis of chiral piperidines is the asymmetric hydrogenation of prochiral pyridinium salts. dicp.ac.cn A 3-(pyridin-4-oyl)pyridinium salt could be synthesized and then subjected to hydrogenation using a chiral transition-metal catalyst, such as an iridium or rhodium complex with a chiral phosphine (B1218219) ligand (e.g., SynPhos). dicp.ac.cn This would directly generate the chiral piperidine ring with high enantioselectivity.

| Method | Chiral Source | Key Step |

| Chiral Auxiliary | Evans Oxazolidinone | Diastereoselective alkylation or acylation |

| Asymmetric Hydrogenation | Chiral Iridium Catalyst (e.g., with SynPhos ligand) | Enantioselective reduction of a pyridinium salt |

Organocatalytic and Biocatalytic Approaches

The pursuit of enantiomerically pure and highly functionalized piperidine scaffolds has driven the adoption of organocatalytic and biocatalytic methods. These approaches offer mild reaction conditions and high stereocontrol, which are often challenging to achieve with traditional synthetic routes.

Organocatalysis in piperidine synthesis frequently involves asymmetric reactions that establish key stereocenters. For the synthesis of 3-substituted piperidines, proline and its derivatives have been employed as catalysts in Mannich-type reactions. ucd.ie This methodology can be adapted for the synthesis of precursors to this compound, where a suitable enolate equivalent could react with an imine generated in situ. The versatility of organocatalysis allows for the construction of the piperidine ring with control over the stereochemistry at the 3-position.

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral piperidines. Enzymes such as transaminases, lipases, and oxidoreductases are increasingly utilized. A chemo-enzymatic approach could involve the use of a transaminase to produce a key chiral amine intermediate, which is then elaborated to the final product. nih.gov For instance, a recent modular approach combines biocatalytic C-H oxidation to introduce a hydroxyl group onto a piperidine ring, followed by a radical cross-coupling reaction to introduce further complexity. chemistryviews.orgnews-medical.net This strategy could be envisioned for the functionalization of a piperidine precursor at the 3-position, paving the way for the introduction of the pyridin-4-yl)methanone moiety.

Enzymatic kinetic resolution is another powerful biocatalytic tool. Lipases can be used for the selective acylation or hydrolysis of racemic piperidine intermediates, allowing for the separation of enantiomers with high efficiency. nih.govacs.org This method is particularly valuable for producing enantiopure starting materials for the synthesis of chiral this compound. A hybrid bio-organocatalytic cascade, combining a transaminase for imine formation with an organocatalyst for a subsequent Mannich reaction, represents a state-of-the-art strategy for synthesizing substituted piperidines. ucd.ienih.govrsc.org

| Methodology | Catalyst/Enzyme | Key Transformation | Potential Application for Target Compound | Reference |

|---|---|---|---|---|

| Organocatalysis | Proline Derivatives | Asymmetric Mannich Reaction | Stereoselective formation of the C-3 substituted piperidine core. | ucd.ie |

| Biocatalysis | Transaminase | Asymmetric synthesis of chiral amines. | Generation of an enantiopure piperidine precursor. | nih.gov |

| Biocatalysis | Lipase | Kinetic resolution of racemic intermediates. | Separation of enantiomers of a piperidine precursor. | nih.govacs.org |

| Chemo-enzymatic Synthesis | Hydroxylase & Radical Cross-Coupling | C-H activation and functionalization. | Introduction of a functional group at the C-3 position for subsequent elaboration. | chemistryviews.orgnews-medical.net |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into pharmaceutical synthesis is essential for sustainable manufacturing. mdpi.com For the synthesis of this compound, these principles can be applied to minimize environmental impact and improve safety and efficiency.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are particularly effective in achieving high atom economy in the synthesis of highly substituted piperidines. nih.gov

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or performing reactions under solvent-free conditions. mdpi.com The synthesis of piperidone derivatives has been demonstrated in deep eutectic solvents, offering a more environmentally friendly reaction medium.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. Both organocatalysts and biocatalysts are prime examples of this principle in action, offering high efficiency and selectivity under mild conditions. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The use of microwave irradiation in a controlled manner can also contribute to energy efficiency by significantly reducing reaction times.

An efficient green chemistry approach to N-substituted piperidones, which are precursors to compounds like this compound, has been developed, presenting significant advantages over classical methods like the Dieckmann condensation. nih.gov

| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |

|---|---|---|---|

| Atom Economy | Multicomponent reactions to construct the piperidine ring. | Reduces waste by incorporating more atoms from reactants into the product. | nih.gov |

| Safer Solvents | Use of water, deep eutectic solvents, or solvent-free conditions. | Minimizes environmental impact and improves worker safety. | mdpi.com |

| Catalysis | Employing organocatalysts or enzymes. | Increases reaction efficiency and selectivity, and reduces waste. | mdpi.com |

| Energy Efficiency | Reactions at ambient temperature; use of microwave irradiation. | Lowers energy consumption and can accelerate reaction rates. |

Flow Chemistry Applications and Scalable Synthesis Methods

The transition from laboratory-scale synthesis to industrial production requires robust and scalable methodologies. Flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering enhanced safety, better process control, and improved scalability. nih.gov

For the synthesis of this compound, flow chemistry can be applied to several key steps. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor allows for the safe handling of highly reactive intermediates and exothermic reactions. nih.gov This is particularly advantageous for reactions involving organometallic reagents or hazardous materials.

The development of a scalable process is a critical aspect of API manufacturing. recipharm.comtudublin.ie Route scouting and process optimization are performed to identify a synthetic pathway that is not only efficient and high-yielding but also cost-effective and safe for large-scale production. The choice of reagents, solvents, and isolation procedures are all carefully considered to ensure a reproducible and robust manufacturing process.

| Flow Chemistry Application | Key Advantage | Relevance to Target Compound Synthesis | Reference |

|---|---|---|---|

| Continuous Flow Synthesis of Piperidines | Rapid reaction times, high yields, and diastereoselectivity. | Scalable production of the core piperidine structure. | acs.orgorganic-chemistry.org |

| Multi-step Continuous-Flow Synthesis | Streamlined process with no intermediate isolation. | Efficient conversion of starting materials to advanced intermediates. | rsc.org |

| Electroreductive Cyclization in Flow | High efficiency and scalability for ring formation. | Alternative and efficient method for constructing the piperidine ring. | researchgate.net |

| Handling of Reactive Intermediates | Enhanced safety and control over hazardous reactions. | Enables the use of highly reactive reagents for efficient transformations. | nih.gov |

Chemical Modification and Derivatization Strategies for Piperidin 3 Yl Pyridin 4 Yl Methanone Analogues

Rational Design Principles for Structural Diversity

The rational design of analogues of Piperidin-3-yl(pyridin-4-yl)methanone is guided by established medicinal chemistry principles to achieve structural diversity and modulate biological activity. Key strategies include targeting different parts of the molecule—the piperidine (B6355638) nitrogen, the piperidine ring carbons, and the pyridine (B92270) ring—for systematic modification.

One primary principle is structure-activity relationship (SAR) exploration . By introducing a variety of substituents at specific positions, chemists can probe the interactions of the molecule with its biological target. For instance, modifying the N-substituent on the piperidine ring can influence factors such as solubility, metabolic stability, and binding affinity. The piperidine ring itself, with its distinct axial and equatorial positions, allows for fine-tuning the three-dimensional shape of the molecule. wikipedia.org

Another design principle is bioisosteric replacement . This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of enhancing the compound's activity or optimizing its pharmacokinetic profile. For the this compound scaffold, the ketone linker could be replaced with other groups, or the pyridine ring could be exchanged for other heteroaromatic systems.

Scaffold hopping is a more advanced strategy where the core piperidine structure is replaced by a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemical series with improved properties.

Finally, fragment-based design can be employed, where small molecular fragments known to bind to a target are linked to the core scaffold. The this compound core can serve as a central scaffold to which different pharmacophoric fragments are attached, particularly via the piperidine nitrogen.

Synthesis of N-Substituted this compound Derivatives

The secondary amine of the piperidine ring is the most readily accessible position for chemical modification. Derivatization at this nitrogen atom is a common and effective strategy to generate a wide array of analogues with diverse physicochemical properties.

Standard organic chemistry reactions provide a robust toolkit for introducing substituents on the piperidine nitrogen.

N-Alkylation: This involves the reaction of the piperidine nitrogen with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. This straightforward method allows for the introduction of a variety of linear, branched, or functionalized alkyl chains.

N-Acylation: The reaction of the piperidine with acyl chlorides or carboxylic acids (using coupling agents like HBTU or DCC) yields N-acyl derivatives. nih.gov This introduces an amide functionality, which can act as a hydrogen bond acceptor and alter the electronic properties and conformation of the piperidine ring.

Reductive Amination: This two-step one-pot reaction involves the condensation of the piperidine nitrogen with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride). This versatile method is widely used to introduce complex alkyl groups. nih.gov

| Reaction Type | Reagents | Product Functional Group | Example Substituent (R) |

| N-Alkylation | R-Br, K₂CO₃ | Tertiary Amine | -CH₃, -CH₂CH₃, -CH₂Ph |

| N-Acylation | R-COCl, Et₃N | Amide | -C(O)CH₃, -C(O)Ph |

| N-Acylation (Coupling) | R-COOH, HBTU, DIPEA | Amide | -C(O)CH₂CH₂COOH |

| Reductive Amination | R-CHO, NaBH(OAc)₃ | Tertiary Amine | -CH₂-Cyclohexyl |

Incorporating cyclic and heterocyclic moieties onto the piperidine nitrogen can significantly impact a molecule's properties by increasing rigidity, introducing specific interaction points (e.g., hydrogen bond donors/acceptors), and modifying solubility.

Strategies for introducing these groups include:

Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction can form a C-N bond between the piperidine nitrogen and an aryl or heteroaryl halide, allowing for the direct attachment of aromatic ring systems. mdpi.com

Nucleophilic Aromatic Substitution (SₙAr): If the target heterocycle is sufficiently electron-deficient (e.g., a chloropyrimidine or a nitro-substituted aryl halide), direct substitution by the piperidine nitrogen can occur, often under thermal conditions or with a base. mdpi.com

Reaction with Epoxides and Aziridines: Ring-opening of epoxides or aziridines by the piperidine nitrogen provides a route to N-substituted derivatives containing a hydroxyl or an additional amino group, respectively.

| Method | Reagents | Type of Substituent Introduced |

| Buchwald-Hartwig Coupling | Aryl-Br, Pd(OAc)₂, XantPhos, Cs₂CO₃ | Phenyl, Pyridyl, Thienyl |

| Nucleophilic Aromatic Substitution (SₙAr) | 2-Chloropyrimidine, K₂CO₃ | Pyrimidinyl |

| Epoxide Ring-Opening | Propylene oxide, EtOH | 2-Hydroxypropyl |

Modifications on the Piperidine Ring System

Functionalization of the carbon framework of the piperidine ring is more challenging than N-substitution due to the lower reactivity of C-H bonds. However, such modifications are valuable for creating analogues with precise three-dimensional structures.

Achieving regioselectivity—the ability to functionalize a specific carbon atom on the ring—is a key challenge. Modern synthetic methods have provided powerful tools to address this.

C-H Activation/Functionalization: This strategy involves the use of transition metal catalysts (often rhodium or palladium) to selectively activate a C-H bond and replace the hydrogen with another functional group. nih.govnih.gov The regioselectivity can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govthieme-connect.com For instance, different rhodium catalysts can direct functionalization to the C2 or C4 positions of an N-protected piperidine. nih.gov Synthesizing 3-substituted analogues often requires an indirect approach, such as the cyclopropanation of a tetrahydropyridine (B1245486) precursor followed by regioselective ring-opening. nih.govnih.gov

Lithiation-Based Methods: Directed ortho-metalation (DoM) is a classic strategy. While typically applied to aromatic rings, analogous α-lithiation strategies for N-protected piperidines can be achieved using strong bases like sec-butyllithium, followed by quenching with an electrophile. This generally directs functionalization to the C2 position.

| Position | Method | Key Features |

| C2 | C-H Functionalization | Achieved with specific Rhodium catalysts (e.g., Rh₂(R-TCPTAD)₄) on N-Boc-piperidine. nih.gov |

| C4 | C-H Functionalization | Can be achieved with different Rhodium catalysts on N-α-oxoarylacetyl-piperidines. nih.gov |

| C3 | Indirect Synthesis | Often requires multi-step sequences like reductive ring-opening of a cyclopropane (B1198618) intermediate. nih.govnih.gov |

Altering the size of the heterocyclic ring from a six-membered piperidine to a five-membered pyrrolidine (B122466) (ring contraction) or a seven-membered azepane (ring expansion) can lead to significant changes in the conformational profile and biological activity of the resulting analogues.

Ring Contraction: Photochemical methods, such as a Norrish Type II reaction, can induce the ring contraction of α-acylated piperidines to yield substituted cyclopentane (B165970) scaffolds. nih.gov Another approach involves oxidative C-N bond cleavage of N-benzoyl piperidines followed by intramolecular cyclization to form N-benzoyl pyrrolidines. nih.gov Boron(III) bromide has also been shown to induce the ring contraction of 3-oxygenated piperidines to 2-(bromomethyl)pyrrolidines. acs.org

Ring Expansion: Rearrangements induced by reagents like diethylaminosulfur trifluoride (DAST) on cyclic β-amino alcohols can lead to ring expansion. arkat-usa.org This occurs via the formation of an intermediate aziridinium (B1262131) ion, which is then opened by a nucleophile to yield the larger ring system. The presence of bulky N-alkyl substituents on the piperidine can favor this rearrangement. arkat-usa.org

| Transformation | Method | Reagents/Conditions | Resulting Heterocycle |

| Ring Contraction | Photomediated Rearrangement | Visible light, α-acylated piperidine | Pyrrolidine/Cyclopentane |

| Ring Contraction | Oxidative Rearrangement | Silver-mediated deconstructive bromination | Pyrrolidine |

| Ring Expansion | Carbocation Rearrangement | Diethylaminosulfur trifluoride (DAST) on piperidine-based amino alcohols | Azepane |

Functionalization of the Pyridine Moiety

The pyridine ring is a key component for structural modification due to its distinct electronic properties. As an electron-deficient heterocycle, its reactivity differs significantly from that of benzene, influencing the strategies for its functionalization.

The functionalization of the pyridine ring in analogues of this compound can be approached through classical aromatic substitution reactions. However, the inherent electronic nature of pyridine, further influenced by the deactivating keto-substituent at the C4 position, imposes significant constraints on these transformations.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently resistant to electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. youtube.com This deactivation is comparable to that of nitrobenzene. youtube.com Any electrophilic substitution that does occur is strongly directed to the meta-position (C3 and C5) relative to the nitrogen, as this avoids the formation of highly unstable cationic intermediates where the positive charge resides on the nitrogen. quimicaorganica.org The presence of the carbonyl group at the C4 position further deactivates the ring. Consequently, forcing conditions, such as high temperatures and strongly acidic media, are typically required for reactions like nitration or sulfonation, often resulting in low yields. quimicaorganica.org Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalysts tend to coordinate with the basic nitrogen atom, leading to even greater deactivation of the ring. youtube.com

Nucleophilic Aromatic Substitution (SNAr): In contrast to its inertness towards electrophiles, the electron-deficient pyridine ring is activated for nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions. researchgate.net For SNAr to proceed, a suitable leaving group (such as a halide) must be present at one of these activated positions. In the context of modifying a this compound scaffold, this would necessitate starting with a precursor like 2-chloro- or 2,6-dichloro-4-acylpyridine. The reaction involves the addition of a nucleophile to form a negatively charged Meisenheimer-type intermediate, followed by the departure of the leaving group to restore aromaticity. acs.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed. The activation of the pyridine ring for SNAr can be further enhanced by coordination with Lewis acids, which increases its electron deficiency. researchgate.net

| Reaction Type | Reactivity | Directing Position | Typical Conditions | Limitations |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (SEAr) | Low (deactivated ring) | Meta (C3, C5) | Harsh (e.g., high temp., strong acids) | Low yields, limited scope, Friedel-Crafts reactions are generally unsuccessful. youtube.comquimicaorganica.org |

| Nucleophilic Aromatic Substitution (SNAr) | High (activated ring) | Ortho (C2, C6), Para (C4) | Requires a good leaving group at an activated position. | Limited to precursors with pre-installed leaving groups. researchgate.net |

Late-stage functionalization (LSF) has emerged as a powerful strategy to introduce chemical diversity into complex molecules without the need for de novo synthesis. unimi.it Direct C-H activation avoids the necessity of pre-functionalized substrates, offering a more atom-economical approach to creating analogues. nih.gov

For pyridine-containing molecules, transition-metal catalysis is a cornerstone of LSF. nih.gov Various methods have been developed to achieve regioselective functionalization of pyridine C-H bonds. The inherent reactivity often favors the C2 position due to its proximity to the coordinating nitrogen atom. However, innovative strategies have enabled selective functionalization at all positions. nih.govresearchgate.net

Ortho-Functionalization (C2, C6): The nitrogen atom can act as a directing group, facilitating metal-catalyzed C-H activation at the adjacent C2 and C6 positions. Iridium-based catalysts, for instance, have been shown to mediate the ortho-C–H activation of pyridines. acs.org

Meta-Functionalization (C3, C5): Functionalizing the meta-position is challenging due to the lack of innate reactivity of this C-H bond. unimi.it Strategies to achieve meta-selectivity often rely on steric hindrance at other positions or the use of specialized directing groups that position a catalyst for meta-C-H activation. unimi.itresearchgate.net Iridium-catalyzed borylation, for example, has shown a preference for the meta-position in some pyridine systems, as the C2 position can yield unstable products and the C4 position may be sterically hindered. unimi.it

Para-Functionalization (C4): While the C4 position is electronically activated for nucleophilic attack, direct C-H functionalization at this site is less common. Specific photocatalytic methods and Minisci-type reactions have been developed that can achieve functionalization at the C4 position. nih.gov

| Method | Catalyst/Reagent Type | Target Position | Functional Group Introduced | Reference |

|---|---|---|---|---|

| Directed C-H Borylation | Iridium (Ir) | Meta (C3, C5) | -B(pin) | unimi.it |

| Minisci-type Alkylation | Photocatalyst / Oxidant | Ortho/Para (C2, C4) | Alkyl groups | nih.gov |

| Directed C-H Activation | Iridium (Ir) | Ortho (C2) | Aryl, Alkyl | acs.org |

| N-Oxide Strategy | Palladium (Pd) | Ortho (C2) | Aryl groups | researchgate.net |

Stereochemical Control in Derivative Synthesis and Separation

The piperidine-3-yl moiety contains a stereocenter at the C3 position, meaning that this compound is a chiral molecule that exists as a pair of enantiomers. The three-dimensional arrangement of substituents is often critical for biological activity, making stereochemical control a crucial aspect of derivative synthesis.

The synthesis of enantiomerically pure or enriched 3-substituted piperidines can be achieved through several primary strategies:

Asymmetric Synthesis: This approach involves creating the desired stereocenter with a high degree of selectivity.

Hydrogenation of Pyridine Precursors: A common method is the asymmetric hydrogenation of a suitably substituted pyridinium (B92312) salt or dihydropyridine (B1217469). nih.gov This is typically achieved using chiral transition-metal catalysts (e.g., containing Iridium, Rhodium, or Ruthenium) with chiral ligands, which can induce high levels of enantioselectivity. nih.gov

Chiral Pool Synthesis: Synthesis can begin from readily available chiral starting materials, such as amino acids like D- or L-proline, where the stereocenter is already established. nih.gov

Chiral Resolution: This strategy involves the separation of a racemic mixture of the final compound or a key intermediate.

Diastereomeric Salt Formation: The racemic piperidine, which is basic, can be reacted with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can often be separated by fractional crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.

The importance of stereochemistry is often highlighted in structure-activity relationship (SAR) studies, where different stereoisomers of a compound can exhibit vastly different biological activities or pharmacokinetic profiles. nih.gov

| Strategy | Description | Key Features | Common Techniques |

|---|---|---|---|

| Asymmetric Synthesis | Direct creation of the desired enantiomer. | Potentially more efficient; avoids loss of 50% of material. | Asymmetric hydrogenation of pyridines, use of chiral auxiliaries, chiral pool synthesis. nih.govnih.gov |

| Chiral Resolution | Separation of a pre-formed racemic mixture. | Applicable when asymmetric routes are not available; can be high-yielding. | Diastereomeric salt crystallization, preparative chiral HPLC. |

Design and Synthesis of Compound Libraries for Screening Purposes

To efficiently explore the SAR of the this compound scaffold, compound libraries are often designed and synthesized. This involves creating a series of related compounds where specific parts of the molecule are systematically varied. This approach, often utilizing parallel synthesis techniques, allows for the rapid generation of numerous analogues for biological screening.

For the target scaffold, several points of diversity can be exploited:

R1 (Piperidine Nitrogen): The secondary amine of the piperidine ring is a prime site for modification. It can be acylated, alkylated, sulfonylated, or used in reductive amination to introduce a wide variety of functional groups.

R2 (Piperidine Ring): Substituents could be introduced at other positions of the piperidine ring (e.g., C4, C5) during the synthesis of the core structure.

R3 (Pyridine Ring): As discussed in section 3.4, the pyridine ring can be functionalized with various substituents at its C2, C3, C5, or C6 positions.

A typical library synthesis might involve preparing a common intermediate, such as an N-Boc protected this compound, which is then deprotected and reacted in parallel with a diverse set of reagents (e.g., carboxylic acids, sulfonyl chlorides, aldehydes) to functionalize the R1 position. researchgate.net Further diversity can be achieved by starting with a set of substituted pyridines to vary the R3 position. mdpi.com

| Point of Diversity | Position | Example Building Blocks / Reagents | Reaction Type |

|---|---|---|---|

| R1 | Piperidine N1 | - Benzoyl chlorides

| Acylation Alkylation Sulfonylation |

| R3 | Pyridine C2/C6 | - Aryl boronic acids

| Suzuki Coupling Nucleophilic Aromatic Substitution |

Through these systematic modification strategies, chemists can generate focused libraries of this compound analogues to probe interactions with biological targets and develop compounds with optimized properties.

Computational and Theoretical Studies of Piperidin 3 Yl Pyridin 4 Yl Methanone and Its Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and intrinsic reactivity of molecules. nanobioletters.com These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and reactivity indices. For piperidine (B6355638) derivatives, DFT has been successfully used to compute electronic structures with a good degree of precision at a minimal computational cost. nanobioletters.com

The three-dimensional structure of a molecule is critical to its function. Piperidin-3-yl(pyridin-4-yl)methanone possesses significant conformational flexibility due to the rotatable bonds connecting the piperidine, carbonyl, and pyridine (B92270) moieties. Conformational analysis aims to identify the stable, low-energy conformations of the molecule.

Theoretical conformational analysis typically involves a systematic search of the potential energy surface. This can be achieved by rotating the key dihedral angles and calculating the energy of each resulting conformer using quantum mechanical methods. For analogous systems like N'-(2-pyridyl)formamidines, conformational analysis using nuclear Overhauser effect (NOE) spectroscopy has been complemented by computational methods to determine the preferred orientation around the N-pyridyl bond. rsc.org For this compound, the key dihedral angles would be those around the C-C bond connecting the piperidine and carbonyl groups, and the C-C bond connecting the carbonyl and pyridine groups. The piperidine ring itself can exist in chair, boat, and twist-boat conformations, further contributing to the complexity of the energy landscape. Quantum chemical calculations, for instance using the B3LYP functional with a suitable basis set like 6-31G*, can be employed to optimize the geometry of these conformers and calculate their relative energies. mdpi.com

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| A | 0 | 0 | 5.2 |

| B | 90 | 0 | 2.1 |

| C | 180 | 0 | 0.0 |

| D | 0 | 90 | 3.5 |

| E | 90 | 90 | 1.0 |

| F | 180 | 90 | 0.8 |

Note: This table is illustrative and based on typical energy differences for similar molecular fragments. Actual values would require specific calculations for this compound.

Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for the characterization of newly synthesized compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. nih.gov For a series of 1H, 3H-pyrido[2,3-d]pyrimidin-4-one derivatives, the structures were analyzed by ¹H and ¹³C NMR spectroscopy, which could be aided by computational predictions. nih.gov

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum correspond to the vibrational modes of the molecule. Quantum chemical calculations can predict these frequencies and their intensities, helping to assign the peaks in an experimental spectrum. For instance, in the study of a sulfonamide-Schiff base derivative, DFT was used to calculate the vibrational frequencies, which were then compared with the experimental FT-IR spectrum. nih.gov

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Piperidinyl-Pyridinyl Ketone Analogue

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch | 1685 | 1670 |

| C-N stretch (piperidine) | 1190 | 1185 |

| C=C stretch (pyridine) | 1595 | 1588 |

| C-H stretch (aromatic) | 3050 | 3045 |

Note: This table is for illustrative purposes and shows typical agreement between predicted and experimental values for similar compounds.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for studying static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.netscipy.org MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes and the influence of the environment, such as a solvent. researchgate.net

For this compound, MD simulations could be used to study the flexibility of the molecule in an aqueous environment. This would involve placing the molecule in a box of water molecules and simulating their movements over nanoseconds or longer. mdpi.com The resulting trajectory can be analyzed to understand the conformational landscape, the stability of different conformers, and the formation of hydrogen bonds with water. nih.gov Such simulations are crucial for understanding how the molecule behaves in a biological context. researchgate.net

Molecular Docking and Ligand-Protein Interaction Modeling with Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. jetir.org This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level. plos.org The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their complementarity and interaction energies. mdpi.com

Given the prevalence of piperidine and pyridine scaffolds in bioactive molecules, this compound could be docked into the active sites of various enzymes or receptors. nih.gov For example, derivatives of pyridopyrimidine have been studied for their interaction with the Dopamine D3 receptor. jetir.org The docking results would provide a binding score, indicating the strength of the interaction, and a predicted binding pose, showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. researchgate.net

Table 3: Illustrative Molecular Docking Results for an Analogue against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Analogue 1 | -8.5 | LYS76, GLU91, LEU148 |

| Analogue 2 | -7.9 | LYS76, ASP161 |

| Analogue 3 | -9.2 | LYS76, GLU91, LEU148, PHE160 |

Note: This table is illustrative. The docking score and interacting residues are highly dependent on the specific ligand and protein target.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to find a mathematical equation that best describes the relationship between the descriptors and the activity/property. chemrevlett.com

For a series of analogues of this compound with varying substituents, a QSAR model could be developed to predict their inhibitory activity against a specific biological target. nih.gov The molecular descriptors used in such a model could include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. mdpi.com

Cheminformatics Analysis for Scaffold Profiling and Chemical Space Exploration

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. For the this compound scaffold, cheminformatics tools can be used for several purposes:

Scaffold Profiling: This involves searching large chemical databases to identify other known compounds that contain the same or similar core structure. This can provide insights into the potential biological activities and physicochemical properties of this class of compounds.

Chemical Space Exploration: By systematically modifying the this compound scaffold (e.g., by adding different substituents at various positions), virtual libraries of analogues can be generated. These libraries can then be analyzed to explore the chemical space around the core scaffold and to identify regions of this space that are likely to contain compounds with desirable properties.

ADMET Prediction: Cheminformatics models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.net These predictions are crucial in the early stages of drug discovery to filter out compounds that are likely to have poor pharmacokinetic profiles or to be toxic. chemrevlett.com

Advanced Analytical and Spectroscopic Characterization in Research of Piperidin 3 Yl Pyridin 4 Yl Methanone and Its Analogues

High-Resolution Mass Spectrometry for Precise Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of novel compounds, providing highly accurate mass measurements that facilitate the determination of elemental composition. For piperidin-3-yl(pyridin-4-yl)methanone and its derivatives, HRMS is crucial for confirming the molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision, typically within a few parts per million (ppm). This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

In the context of synthetic chemistry, HRMS is also a powerful tool for impurity profiling. During the synthesis of this compound analogues, various side-products and starting materials may be present in the final product. HRMS, often coupled with liquid chromatography (LC-HRMS), can detect and identify these impurities even at trace levels. By analyzing the accurate mass of each detected ion, researchers can propose elemental compositions for the impurities, providing valuable insights into reaction pathways and helping to optimize purification processes. For instance, in the synthesis of related piperidine (B6355638) derivatives, HRMS has been used to confirm the identity of the target compounds and to characterize any byproducts formed during the reaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of this compound and its analogues. mdpi.comresearchgate.net

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Piperidine and Pyridine (B92270) Moieties

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Piperidine N-H | 1.5 - 3.5 | N/A |

| Piperidine α-CH₂ | 2.5 - 3.0 | 45 - 55 |

| Piperidine β-CH₂ | 1.4 - 1.8 | 25 - 30 |

| Piperidine γ-CH₂ | 1.4 - 1.8 | 23 - 28 |

| Pyridine α-H | 8.5 - 8.7 | 148 - 152 |

| Pyridine β-H | 7.2 - 7.8 | 123 - 127 |

| Pyridine γ-H | 7.6 - 8.1 | 135 - 139 |

| Carbonyl C=O | N/A | 195 - 210 |

Note: Chemical shifts are approximate and can vary depending on the specific analogue, solvent, and other experimental conditions.

For a molecule like this compound, a systematic approach using various NMR experiments is employed for unambiguous structural assignment. ipb.pt

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.

¹³C NMR: Shows the number of different types of carbon atoms.

DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of protons within the piperidine and pyridine rings. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the piperidine and pyridine rings through the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments provide information about protons that are close to each other in space, regardless of whether they are bonded. This is invaluable for determining the stereochemistry and conformation of the molecule. For instance, NOESY can be used to determine the relative orientation of substituents on the piperidine ring. researchgate.netresearchgate.net

The piperidine ring is known to exist in a chair conformation, which can undergo ring inversion. wikipedia.org Furthermore, rotation around the amide bond, if present in an analogue, can also be a dynamic process. Dynamic NMR (DNMR) involves recording NMR spectra at different temperatures to study these conformational exchange processes. beilstein-journals.org

By analyzing the changes in the NMR line shapes as a function of temperature, it is possible to determine the energy barriers (activation energies) for these conformational changes. researchgate.netacs.org For example, at low temperatures, the ring inversion of a substituted piperidine might be slow on the NMR timescale, resulting in separate signals for the axial and equatorial protons. As the temperature is increased, the rate of inversion increases, causing these signals to broaden, coalesce, and eventually sharpen into a single averaged signal. beilstein-journals.orgresearchgate.net This type of analysis provides valuable information about the flexibility and conformational preferences of this compound and its analogues. beilstein-journals.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. ed.ac.uk By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms in the molecule can be determined. researchgate.net

For chiral analogues of this compound, X-ray crystallography can be used to determine the absolute stereochemistry of the stereogenic centers, provided that a suitable single crystal can be grown. nih.gov This is often achieved by incorporating a heavy atom into the structure or by using anomalous dispersion effects.

Furthermore, X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. nih.govnih.gov This information is highly valuable for understanding intermolecular interactions, such as hydrogen bonding and crystal packing forces, which can influence the physical properties of the compound. For example, a crystal structure would reveal the precise bond angles and torsion angles of the piperidine ring, confirming its chair conformation, and the relative orientation of the pyridine ring with respect to the piperidine ring. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.govresearchgate.net These techniques are particularly useful for identifying the presence of specific functional groups.

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration of the piperidine ring would appear as a broader band in the region of 3200-3500 cm⁻¹. The various C-H and C-C stretching and bending vibrations of the piperidine and pyridine rings would also give rise to a complex pattern of absorptions in the fingerprint region of the spectrum. rdd.edu.iq

Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.com While strong IR absorptions are associated with large changes in the dipole moment, strong Raman scattering is associated with large changes in polarizability. Therefore, the symmetric vibrations of the aromatic pyridine ring are often more intense in the Raman spectrum. By comparing the IR and Raman spectra, a more complete picture of the vibrational properties of the molecule can be obtained. researchgate.net

Chiral Chromatography (HPLC, GC, SFC) and Spectropolarimetry for Enantiomeric Excess Determination

For chiral analogues of this compound, it is essential to be able to separate the enantiomers and determine the enantiomeric excess (ee) of a sample. Chiral chromatography is the most widely used technique for this purpose. researchgate.net

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. google.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.gov Polysaccharide-based CSPs are commonly used for this purpose. researchgate.net

Gas Chromatography (GC): Chiral GC can also be used for the separation of volatile and thermally stable enantiomers. Similar to HPLC, a chiral stationary phase is employed to achieve separation.

Supercritical Fluid Chromatography (SFC): Chiral SFC is a rapidly growing technique that often provides faster and more efficient separations than HPLC. mdpi.comchromatographyonline.com It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. researchgate.netnih.gov

Once the enantiomers have been separated by chromatography, the enantiomeric excess can be calculated by comparing the peak areas of the two enantiomers.

Spectropolarimetry is another technique used to characterize chiral molecules. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are characteristic of the compound and its concentration. While spectropolarimetry can be used to determine the optical purity of a sample, it is generally less accurate and less versatile than chiral chromatography for determining enantiomeric excess.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Complex Mixture Analysis

In the advanced analytical and spectroscopic characterization of this compound and its analogues, hyphenated techniques are indispensable tools. These methods, which couple a separation technique with a spectroscopic detection method, provide a powerful approach for both the determination of purity and the analysis of complex mixtures. Among the most utilized of these are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The core principle of these techniques involves the chromatographic separation of a sample's components, followed by their introduction into a mass spectrometer. The mass spectrometer then ionizes the separated components and separates the resulting ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structure of each component. This combination of separation and detection allows for the identification and quantification of individual compounds even in intricate matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) in the Analysis of this compound

LC-MS is a highly sensitive and versatile technique for the analysis of a wide range of organic molecules, including those with limited volatility or thermal stability, such as this compound. In the context of purity assessment, a validated LC-MS method can separate the target compound from any impurities, such as starting materials, by-products, or degradation products.

Purity Assessment:

A typical LC-MS method for the purity assessment of this compound would employ a reversed-phase C18 column. The mobile phase would likely consist of a mixture of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the efficient separation of compounds with varying polarities.

The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, would be operated in a positive electrospray ionization (ESI) mode, as the basic nitrogen atoms in the piperidine and pyridine rings are readily protonated. The detection of the protonated molecule [M+H]⁺ would confirm the molecular weight of the eluted compound. By integrating the peak area of this compound and comparing it to the total area of all detected peaks, a percentage purity can be accurately determined.

Complex Mixture Analysis:

For the analysis of complex mixtures, such as reaction monitoring or metabolite identification, LC-MS/MS (tandem mass spectrometry) is particularly powerful. In this setup, the protonated molecule of an eluted compound is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. This fragmentation pattern provides a structural fingerprint that can be used to identify the compound, even in the presence of co-eluting substances.

For this compound, key fragmentations would be expected to occur at the bonds adjacent to the carbonyl group and within the piperidine ring. The resulting product ion spectrum would be highly specific and could be used to differentiate it from its isomers and analogues in a complex mixture.

Below is a hypothetical data table illustrating the type of information that would be generated in an LC-MS/MS analysis for the purity assessment of a synthesized batch of this compound.

| Compound Name | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Identity |

| This compound | 5.2 | 191.11 | 123.05, 106.04, 84.08 | Product |

| Pyridine-4-carboxaldehyde | 2.8 | 108.04 | 80.03, 53.02 | Starting Material |

| 3-Aminopiperidine | 1.5 | 101.11 | 84.08, 56.07 | Starting Material |

| Unknown Impurity A | 4.7 | 205.13 | 123.05, 118.06 | By-product |

This table is illustrative and based on predicted fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) in the Analysis of this compound

GC-MS is another powerful hyphenated technique that is well-suited for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC-MS, potentially with derivatization to increase its volatility and improve its chromatographic properties.

Purity Assessment:

For purity assessment by GC-MS, a solution of the sample is injected into a heated inlet, where it is vaporized and introduced onto a capillary column by a carrier gas (typically helium or hydrogen). The column, often coated with a non-polar or mid-polar stationary phase, separates the components based on their boiling points and interactions with the stationary phase.

As the separated components elute from the column, they enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. EI is a "hard" ionization technique that results in extensive fragmentation of the molecule. This fragmentation pattern is highly reproducible and serves as a chemical fingerprint, which can be compared against spectral libraries for identification.

Complex Mixture Analysis:

The detailed fragmentation patterns generated by GC-EI-MS are extremely useful for the analysis of complex mixtures and the identification of unknown components. For this compound, characteristic fragments would arise from the cleavage of the piperidine and pyridine rings, as well as the bond between the carbonyl group and the rings.

While specific experimental GC-MS data for this compound is not widely available in the literature, data for the closely related analogue, Phenyl(piperidin-3-yl)methanone, can provide insight into the expected fragmentation. The NIST Mass Spectrometry Data Center includes a reference spectrum for this analogue (NIST Number: 317348) nih.gov. Based on this, a hypothetical data table for a GC-MS analysis of a sample containing this compound and related impurities could be constructed.

| Compound Name | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Identity |

| This compound | 12.5 | 190 | 162, 134, 106, 84, 78 | Product |

| N-Benzyl-piperidin-3-yl(pyridin-4-yl)methanone | 18.2 | 280 | 252, 189, 106, 91, 78 | Analogue |

| Pyridine-4-carbonitrile | 6.1 | 104 | 77, 51 | Impurity |

| Piperidin-3-one | 4.9 | 99 | 71, 56, 42 | Degradation Product |

This table is illustrative and based on the fragmentation patterns of analogous structures.

Investigation of Biological Activity and Mechanistic Insights of Piperidin 3 Yl Pyridin 4 Yl Methanone Strictly in Vitro/preclinical Research

In Vitro Receptor Binding and Functional Assays against Relevant Target Classes

No information is available in the current scientific literature regarding the in vitro receptor binding profile of Piperidin-3-yl(pyridin-4-yl)methanone. Studies detailing its interaction with any specific receptor or class of receptors have not been published.

Ligand-Receptor Interaction Kinetics and Thermodynamics

There is no data on the kinetics (association or dissociation rates) or thermodynamic parameters (enthalpy, entropy) of the interaction between this compound and any biological receptor.

Agonist, Antagonist, and Modulator Profiling

Without receptor binding data, the functional activity of this compound as a potential agonist, antagonist, or allosteric modulator at any receptor remains uncharacterized.

Enzyme Inhibition and Activation Studies

No studies have been published that investigate the effect of this compound on the activity of any enzyme.

Determination of Inhibition Constants and Kinetic Mechanisms

There is no available data on inhibition constants (e.g., Ki, IC50) or the kinetic mechanism of interaction for this compound with any enzyme.

Specificity and Selectivity Profiling Against Enzyme Panels

The specificity and selectivity of this compound against panels of enzymes have not been reported in the scientific literature.

Cell-Based Assays for Intracellular Signaling Pathway Modulation in Model Systems

There is a lack of published research on the effects of this compound in cell-based assays. Consequently, its potential to modulate any intracellular signaling pathways in model systems is unknown.

Identification and Validation of Molecular Targets and Pathways

The identification of direct molecular targets for a compound is a critical step in preclinical research. Techniques such as affinity-based probes and proteomics approaches are powerful tools for achieving this. mdpi.comnih.gov However, no studies have been published that employ these methods for this compound. The development of an affinity probe for this compound would be a necessary first step to enable such investigations. nih.gov

Furthermore, genetic screens in lower organisms like yeast or bacteria, which can provide valuable insights into the cellular pathways affected by a compound, have not been reported for this compound.

Structure-Activity Relationship (SAR) Studies for Understanding Molecular Recognition and Biological Function

Topographical Mapping of Active Sites

While direct topographical mapping of the active site for this compound is not extensively documented in publicly available research, valuable insights can be drawn from molecular docking studies of structurally related compounds, particularly inhibitors of Lysine Specific Demethylase 1 (LSD1). These studies help to construct a hypothetical model of how this compound might interact with a biological target.

In silico docking experiments with compounds featuring a piperidine (B6355638) and pyridine (B92270) core, similar to this compound, have identified key interaction points within the active site of LSD1. For a potent inhibitor from this class, the central pyridine ring is predicted to engage in favorable hydrophobic and electrostatic interactions with key residues such as Tyr761, Ala809, Thr810, and Ala539, as well as the flavin ring of the FAD cofactor. nih.gov

Further analysis of the binding pocket reveals distinct sub-pockets that accommodate different parts of the inhibitor molecule. A hydrophobic pocket, surrounded by residues including Phe538, Val333, Tyr761, Met332, Leu659, Lys661, and Trp695, is occupied by a tolyl group in the studied analog. nih.gov Another pocket, defined by Ala539, Phe538, Trp695, His564, and Thr335, favorably interacts with a 4-cyanophenyl group. nih.gov

Crucially for this compound, the protonated amine of the piperidine moiety is predicted to form a hydrogen bond and electrostatic interactions with the negatively charged sidechain of a key aspartate residue, Asp555. nih.gov The piperidine ring itself is thought to establish hydrophobic interactions with surrounding residues like Ala809, Pro808, Ala539, and Asn540. nih.gov

It is important to note that structure-activity relationship (SAR) studies on these related compounds have shown that the substitution pattern on the piperidine ring is critical for activity. A study comparing a piperidin-3-yl substituted compound to its piperidin-4-yl counterpart found that the piperidin-3-yl substitution was significantly less favorable for LSD1 inhibition. nih.gov This suggests that the precise orientation and positioning of the piperidine nitrogen and its substituent within the active site are crucial for optimal binding and inhibitory activity.

Table 1: Predicted Interacting Residues in the LSD1 Active Site for a Structurally Related Piperidine-Pyridine Inhibitor

| Interacting Moiety of Inhibitor | Key Interacting Residues in LSD1 Active Site | Type of Interaction |

|---|---|---|

| Central Pyridine Ring | Tyr761, Ala809, Thr810, Ala539, FAD | Hydrophobic & Electrostatic |

| Protonated Piperidine Amine | Asp555 | Hydrogen Bond & Electrostatic |

| Piperidine Skeleton | Ala809, Pro808, Ala539, Asn540 | Hydrophobic |

Mechanistic Elucidation via Biochemical and Biophysical Methods

The mechanistic understanding of how this compound and its analogs exert their biological effects is primarily derived from in vitro enzyme kinetics studies. These investigations have been crucial in defining the mode of inhibition for this class of compounds against their molecular targets.

Enzyme kinetics studies performed on potent analogs of this compound have demonstrated that they act as competitive inhibitors. nih.gov Specifically, in the context of LSD1, these compounds have been shown to be competitive with respect to the dimethylated H3K4 substrate. nih.gov This mode of action implies that the inhibitor binds to the same active site as the natural substrate, thereby preventing the enzyme from carrying out its demethylation function.

The competitive inhibition mechanism is consistent with the topographical mapping data, which shows the inhibitor occupying the substrate-binding pocket of the enzyme. The determination of inhibition constants (Ki) provides a quantitative measure of the potency of these compounds. For a series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives, Ki values as low as 29 nM have been reported, indicating high-affinity binding to the LSD1 enzyme. nih.gov

Table 2: Summary of Mechanistic Data for Structurally Related LSD1 Inhibitors

| Parameter | Finding | Implication |

|---|---|---|

| Mode of Inhibition | Competitive with respect to H3K4 substrate | Inhibitor binds to the enzyme's active site, blocking substrate access. |

| Inhibition Constant (Ki) | As low as 29 nM for potent analogs | High-affinity binding to the target enzyme. |

| Enzyme Selectivity | High selectivity (>160-fold) for LSD1 over MAO-A and MAO-B | Specific interaction with the intended molecular target. |

Potential Research Applications of Piperidin 3 Yl Pyridin 4 Yl Methanone in Chemical Biology and Materials Science Non Clinical

Development as a Chemical Probe for Biological Target Identification and Validation

There is currently no specific research available on the development of Piperidin-3-yl(pyridin-4-yl)methanone as a chemical probe. In principle, compounds with similar structures can be developed into chemical probes to study biological targets. This process would involve identifying a biological target of interest, optimizing the compound's binding affinity and selectivity, and potentially modifying it with reporter tags (e.g., fluorescent dyes, biotin) to enable the detection and study of the target protein. However, no such studies have been published for this compound itself.

Integration into Bivalent Ligand and Proteolysis-Targeting Chimeras (PROTACs) Research

No published studies were found that describe the integration of this compound into bivalent ligands or Proteolysis-Targeting Chimeras (PROTACs). The development of a PROTAC requires a ligand that can bind to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. While the piperidine (B6355638) or pyridine (B92270) moiety could potentially be developed to bind to a protein of interest, there is no current research demonstrating the use of this compound for this purpose.

Application as a Ligand or Auxiliary in Catalysis and Coordination Chemistry

There is no specific information regarding the application of this compound as a ligand or auxiliary in catalysis and coordination chemistry. The nitrogen atoms in the piperidine and pyridine rings have the potential to coordinate with metal centers, suggesting that this compound could theoretically act as a ligand. However, the synthesis and characterization of metal complexes involving this compound, or their use in catalytic processes, have not been reported in the scientific literature.

Incorporation into Polymeric Materials and Supramolecular Assemblies

No research has been published on the incorporation of this compound into polymeric materials or its use in forming supramolecular assemblies. The pyridine and piperidine motifs can participate in hydrogen bonding and other non-covalent interactions, which are crucial for the formation of supramolecular structures. For instance, related pyridine-containing molecules have been studied for their ability to form such assemblies. However, specific studies on the supramolecular chemistry or polymerization of this compound are absent from the literature.

Use as a Building Block for Complex Natural Product Synthesis

There are no documented examples of this compound being used as a building block or intermediate in the total synthesis of complex natural products. While piperidine and pyridine rings are core components of many alkaloids and other natural products, the specific utility of this compound in synthetic routes has not been explored or reported.

Exploration in Chemo-Sensors and Biosensor Development

No studies have been found that explore the use of this compound in the development of chemo-sensors or biosensors. The design of such sensors often relies on a molecule's ability to selectively interact with an analyte of interest, leading to a detectable signal (e.g., a change in fluorescence or color). The potential of this compound to act as a receptor in sensor applications has not been investigated.

Future Directions and Challenges in Piperidin 3 Yl Pyridin 4 Yl Methanone Research

Development of More Sustainable and Cost-Effective Synthetic Methodologies

A primary challenge in the advancement of research on Piperidin-3-yl(pyridin-4-yl)methanone is the development of synthetic routes that are not only efficient but also environmentally benign and economically viable. Traditional methods for the synthesis of substituted piperidines often rely on harsh reaction conditions, expensive catalysts, and multi-step procedures that can be resource-intensive. nih.govmdpi.com Future research will likely focus on several key areas to address these limitations:

Catalytic Hydrogenation of Pyridine (B92270) Precursors: A common route to piperidines involves the hydrogenation of corresponding pyridine derivatives. nih.govmdpi.com Innovations in catalysis, such as the use of non-precious metal catalysts or the development of more efficient and recyclable catalytic systems, could significantly reduce the cost and environmental impact of this transformation.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field that offers the potential for highly selective and sustainable chemical transformations. medhealthreview.comtechnologynetworks.com Biocatalytic approaches, such as the use of transaminases or reductases, could be explored for the asymmetric synthesis of the piperidine (B6355638) core, providing a greener alternative to traditional chemical methods. nih.govresearchgate.net

Flow Chemistry: Continuous flow technologies can offer significant advantages over batch processing, including improved safety, better reaction control, and the potential for higher yields and purity. The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production methods.

One-Pot and Multicomponent Reactions: Designing synthetic strategies that combine multiple steps into a single operation can dramatically improve efficiency by reducing the need for intermediate purification and minimizing waste. ajchem-a.com The development of novel one-pot or multicomponent reactions for the construction of the this compound scaffold is a promising area for future research.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Advanced Catalytic Hydrogenation | Reduced cost, improved sustainability | Catalyst stability and recyclability |

| Biocatalysis | High selectivity, green reaction conditions | Enzyme discovery and optimization |

| Flow Chemistry | Enhanced safety, scalability, and control | Initial setup cost and process optimization |

| One-Pot/Multicomponent Reactions | Increased efficiency, reduced waste | Reaction design and optimization |

Expansion of the Scope of Derivatization for Novel Research Tools

The functionalization of the this compound scaffold at various positions is crucial for exploring its structure-activity relationships (SAR) and developing novel research tools and potential therapeutic agents. Both the piperidine and pyridine rings offer multiple sites for modification.

Future derivatization strategies will likely focus on:

C-H Functionalization: Direct C-H activation and functionalization have emerged as powerful tools in organic synthesis, allowing for the introduction of new substituents without the need for pre-functionalized starting materials. d-nb.infonih.gov Applying these methods to both the piperidine and pyridine rings of the target molecule could rapidly generate a diverse library of analogs. d-nb.infonih.gov

Functionalization of the Piperidine Nitrogen: The secondary amine of the piperidine ring is a key handle for derivatization. A wide range of substituents can be introduced at this position to modulate the compound's physicochemical properties and biological activity.

Modification of the Pyridine Ring: The pyridine ring can be functionalized at various positions to explore interactions with biological targets. cell.comnih.govresearchgate.netdigitellinc.com Techniques such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions can be employed to introduce a variety of functional groups. nih.gov

Alteration of the Ketone Linker: The ketone group connecting the two heterocyclic rings can be modified, for example, by reduction to an alcohol or conversion to other functional groups, to probe the importance of this linker for biological activity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activities and physicochemical properties of novel derivatives. kneopen.comnih.govresearchgate.netpaperswithcode.com This can help to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. mdpi.com These models could be used to generate new this compound analogs with optimized activity and safety profiles.

Retrosynthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes to target molecules. biopharmatrend.comnih.gov These tools can analyze vast reaction databases to propose novel and potentially more efficient synthetic strategies. youtube.com

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, leading to higher yields and purity of the desired product. nih.gov

Addressing Stereochemical Control in Complex Synthetic Pathways